(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:
Condensation Reaction: Reacting 2-methyl-1-(4-nitrophenyl)hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the imidazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The phenylhydrazinylidene moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Studied for potential antimicrobial properties.
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound for drug development.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to specific receptor sites.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole ring structures.
Hydrazone Derivatives: Compounds with similar hydrazone moieties.
Uniqueness
(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
2-methyl-1-(4-nitrophenyl)-5-phenyldiazenylimidazol-4-ol |
InChI |
InChI=1S/C16H13N5O3/c1-11-17-16(22)15(19-18-12-5-3-2-4-6-12)20(11)13-7-9-14(10-8-13)21(23)24/h2-10,22H,1H3 |
InChI Key |
YMORABLOWQQSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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